molecular formula C21H13ClN4OS2 B2954199 N'-(4-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide CAS No. 851979-20-9

N'-(4-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide

Cat. No. B2954199
CAS RN: 851979-20-9
M. Wt: 436.93
InChI Key: FWAVTYNFXGPKRO-UHFFFAOYSA-N
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Description

N'-(4-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide, also known as CTQ, is a chemical compound that has been extensively studied in the field of medicinal chemistry. CTQ is a heterocyclic compound that has shown promising results in various scientific research applications.

Scientific Research Applications

Antimicrobial Activity

Several studies have explored the antimicrobial properties of quinoline derivatives. For instance, Özyanik et al. (2012) found that certain quinoline derivatives exhibited good to moderate antimicrobial activity against various microorganisms (Özyanik, Demirci, Bektaş, & Demirbas, 2012). Similarly, Keshk et al. (2008) reported that quinoline thiosemicarbazide derivatives demonstrated antimicrobial activity (Keshk, El-Desoky, Hammouda, Abdel-Rahman, & Hegazi, 2008).

Corrosion Inhibition

Quinoxaline derivatives, a class related to quinoline, have been studied for their corrosion inhibition properties. Saraswat and Yadav (2020) synthesized quinoxaline derivatives and found them to be effective corrosion inhibitors for mild steel in an acidic medium (Saraswat & Yadav, 2020).

Polymer Synthesis

Quinoline and its derivatives have been utilized in the synthesis of novel polymers. Baek, Simko, and Tan (2006) synthesized a hyperbranched polymer containing alternating quinoxaline and benzoxazole repeat units, demonstrating the versatility of quinoline in polymer chemistry (Baek, Simko, & Tan, 2006).

Anticancer Properties

Quinoline derivatives have shown promise in anticancer research. Othman et al. (2019) synthesized thiophene-quinoline derivatives and evaluated their anticancer activity, finding several compounds with potent cytotoxic effects against cancer cell lines (Othman, Selim, El-Sayed, Tantawy, Amen, Shimizu, Okauchi, & Kitamura, 2019).

Fluorescence Probes

Quinoline derivatives have been used in the development of fluorescent probes. Bodke, Shankerrao, and Harishkumar (2013) synthesized quinoline derivatives emitting green light, highlighting their potential in fluorescence applications (Bodke, Shankerrao, & Harishkumar, 2013).

properties

IUPAC Name

N'-(4-chloro-1,3-benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN4OS2/c22-14-6-3-8-18-19(14)24-21(29-18)26-25-20(27)13-11-16(17-9-4-10-28-17)23-15-7-2-1-5-12(13)15/h1-11H,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAVTYNFXGPKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NNC4=NC5=C(S4)C=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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